molecular formula C4H8O2 B1276673 (S)-3-Butene-1,2-diol CAS No. 62214-39-5

(S)-3-Butene-1,2-diol

Cat. No. B1276673
CAS RN: 62214-39-5
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-BYPYZUCNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc.


Scientific Research Applications

Application Summary

“(S)-3-Butene-1,2-diol” (BDD) is a major metabolite of 1,3-butadiene (BD), a compound used extensively in the synthetic rubber industries . The role of BDD in BD toxicity and carcinogenicity has been investigated .

Method of Application

In a study, the acute toxicity of BDD was investigated in male Sprague-Dawley rats and B6C3F1 mice . The rats were given 250 mg/kg BDD, and their hepatic GSH and GSSG levels were measured at 1 and 4 hours after the BDD treatment .

Results

Of the rats given 250 mg/kg BDD, 2 out of 4 died within 24 hours . The rats experienced hypoglycemia, significant alterations of liver integrity tests, and had lesions in the liver 4 hours after treatment . The hepatic GSH and GSSG levels were significantly depleted at both 1 and 4 hours after the BDD treatment . The plasma half-life of BDD was four times longer in rats than in mice .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, etc.


Future Directions

This involves identifying areas of further research or potential applications of the compound.


For a comprehensive analysis, you would typically need to review several scientific papers and databases related to the compound. Tools like Google Scholar, PubMed, and others can be very helpful for this. Please note that this is a general guideline and the specifics might vary depending on the nature of the compound. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

(2S)-but-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016476
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Butene-1,2-diol

CAS RN

62214-39-5
Record name 3-Butene-1,2-diol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-3-Butene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Butene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BUTENE-1,2-DIOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4142M4L8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
F Secundo, ML Oppizzi, G Carrea… - Biocatalysis and …, 1999 - Taylor & Francis
Lipases from different sources were tested in the kinetic resolution of 2-hydroxy-3-butenyl butanoate [(R, S)-2] carried out by transesterification of the secondary alcohol. The influence of …
Number of citations: 6 www.tandfonline.com
CL Sprague, LA Phillips, KM Young… - Toxicological …, 2004 - academic.oup.com
3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD), but the role of BDD in BD toxicity and carcinogenicity remains unclear. In this study, the acute toxicity of BDD was …
Number of citations: 16 academic.oup.com
NW Boaz, SN Falling, MK Moore - Synlett, 2005 - thieme-connect.com
Single enantiomer 2-hydroxy-3-butenyl tosylate is a key precursor for single enantiomer 3, 4-epoxy-1-butene and 3-butene-1, 2-diol. The epoxide results from ring-closure of the hydroxy…
Number of citations: 5 www.thieme-connect.com
S Bhowmik, A Schuster, JG Filser - 2003 - osti.gov
Mutagenicity and carcinogenicity of 1,3-butadiene (BD) highly probably results from epoxide metabolites as 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB) and 3,4-epoxybutane…
Number of citations: 2 www.osti.gov
T Toraya, N Tamura, T Watanabe… - Journal of …, 2008 - academic.oup.com
The reactions of diol dehydratase with 3-unsaturated 1,2-diols and thioglycerol were investigated. Holodiol dehydratase underwent rapid and irreversible inactivation by either 3-butene-…
Number of citations: 15 academic.oup.com
C Dallanoce, M De Amici, G Carrea, F Secundo… - Tetrahedron …, 2000 - Elsevier
The four stereoisomers of Δ 2 -isoxazoline 2, a β-adrenergic receptor antagonist structurally related to Falintolol 1, were prepared by an enzyme-catalyzed kinetic resolution of the …
Number of citations: 13 www.sciencedirect.com
SF Kirsch, LE Overman - Journal of the American Chemical …, 2005 - ACS Publications
Trichloroacetimidate derivatives of prochiral (Z)-2-alken-1-ols react at room temperature with carboxylic acids to give chiral 3-acyloxy-1-alkenes in high enantiopurity in the presence of …
Number of citations: 136 pubs.acs.org
JS Cannon, SF Kirsch, LE Overman - Journal of the American …, 2010 - ACS Publications
A broadly useful catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols has been developed. The starting allylic alcohol is converted to its …
Number of citations: 74 pubs.acs.org
JS Cannon, SF Kirsch, LE Overman - Journal of the American …, 2005 - ncbi.nlm.nih.gov
A broadly useful catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols has been developed. The starting allylic alcohol is converted to its …
Number of citations: 1 www.ncbi.nlm.nih.gov
CM Zwickl - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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